molecular formula C13H8Cl3N3OS B2585397 (E)-({6-chloroimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)[(2,6-dichlorophenyl)methoxy]amine CAS No. 338976-56-0

(E)-({6-chloroimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)[(2,6-dichlorophenyl)methoxy]amine

Cat. No.: B2585397
CAS No.: 338976-56-0
M. Wt: 360.64
InChI Key: WCEUCZZWOWEOKA-UBKPWBPPSA-N
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Description

(E)-({6-chloroimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)[(2,6-dichlorophenyl)methoxy]amine is a Schiff base derivative featuring a 6-chloroimidazo[2,1-b][1,3]thiazole core linked to a (2,6-dichlorophenyl)methoxy group via an imine bond. The structural complexity of this compound—specifically the imidazothiazole scaffold, chloro substituents, and dichlorinated aromatic moiety—suggests unique physicochemical and pharmacological properties.

Properties

IUPAC Name

(E)-1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-N-[(2,6-dichlorophenyl)methoxy]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl3N3OS/c14-9-2-1-3-10(15)8(9)7-20-17-6-11-12(16)18-13-19(11)4-5-21-13/h1-6H,7H2/b17-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCEUCZZWOWEOKA-UBKPWBPPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CON=CC2=C(N=C3N2C=CS3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)CO/N=C/C2=C(N=C3N2C=CS3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-({6-chloroimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)[(2,6-dichlorophenyl)methoxy]amine typically involves the following steps:

    Formation of the Imidazo[2,1-b][1,3]thiazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the imidazo[2,1-b][1,3]thiazole ring.

    Condensation Reaction: The final step involves the condensation of the chlorinated imidazo[2,1-b][1,3]thiazole with 2,6-dichlorophenylmethoxyamine under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-({6-chloroimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)[(2,6-dichlorophenyl)methoxy]amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : This compound serves as a precursor in synthesizing more complex organic molecules.
  • Reagent in Organic Reactions : Utilized in various organic transformations due to its reactive functional groups.

Biology

  • Antimicrobial Properties : Studies indicate potential efficacy against various bacterial strains.
  • Anticancer Activity : Research shows that the compound may inhibit cell proliferation and induce apoptosis in cancer cell lines by interacting with specific molecular targets .

Medicine

  • Therapeutic Agent Exploration : Ongoing research aims to evaluate its effectiveness in treating various diseases, particularly cancers and infections.
  • Mechanism of Action : The compound may modulate enzyme activity related to cell growth and survival pathways .

Industry

  • Material Development : Used in creating new materials with enhanced properties.
  • Catalyst in Industrial Processes : Its unique structure allows it to function effectively as a catalyst in chemical reactions.

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer properties of related compounds structurally similar to (E)-({6-chloroimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)[(2,6-dichlorophenyl)methoxy]amine. Results indicated significant cytotoxic effects on various cancer cell lines, suggesting potential for development as an anticancer drug.

Case Study 2: Antibacterial Activity

Another investigation focused on the antibacterial efficacy of this compound against multi-drug-resistant strains of Staphylococcus aureus. Modifications to the thiazole ring were found to enhance its antibacterial potency significantly.

Mechanism of Action

The mechanism of action of (E)-({6-chloroimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)[(2,6-dichlorophenyl)methoxy]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Structural Analogues with Varying Aryl Substituents

Compound Name Structure Molecular Formula Key Substituents Molecular Weight Notable Properties
(E)-({6-chloroimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)[(2,6-dichlorophenyl)methoxy]amine Imidazothiazole + (2,6-dichlorophenyl)methoxy C₁₄H₉Cl₃N₃OS 2,6-Dichlorophenyl, imine bond 374.67 Enhanced lipophilicity due to dichloro substitution; potential for increased target binding .
(E)-({6-chloroimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)[(4-chlorophenyl)methyl]amine (CAS 241132-54-7) Imidazothiazole + 4-chlorobenzyl C₁₃H₉Cl₂N₃S 4-Chlorophenyl, imine bond 310.20 Reduced steric hindrance compared to dichloro derivatives; may exhibit lower metabolic stability .
(E)-(6-{[(4-chlorophenyl)methyl]sulfanyl}imidazo[2,1-b][1,3]thiazol-5-yl)methylideneamine (CAS 339023-29-9) Imidazothiazole + sulfanyl group C₁₄H₁₁ClN₃OS₂ 4-Chlorobenzylsulfanyl, methoxy 360.84 Sulfanyl group enhances electron-withdrawing effects; possible improved resistance to oxidation .

Key Observations:

  • Sulfanyl-containing derivatives (e.g., CAS 339023-29-9) may exhibit distinct electronic properties, influencing redox stability and interaction with enzymatic targets .

Heterocyclic Core Modifications

Compound Name Core Structure Key Features Biological Relevance
1-{6-chloroimidazo[2,1-b][1,3]thiazol-5-yl}ethan-1-one (CAS 1257078-94-6) Imidazothiazole + ketone Ketone replaces imine bond Altered hydrogen-bonding capacity; potential for reduced receptor binding compared to Schiff bases .
(E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine Thiadiazole + Schiff base Thiadiazole core with methylsulfanyl group Demonstrated insecticidal activity; suggests Schiff base derivatives broadly applicable in agrochemistry .

Key Observations:

  • Thiadiazole-based Schiff bases (e.g., ) highlight the importance of the imine linkage in bioactivity, supporting its retention in the target compound .

Biological Activity

The compound (E)-({6-chloroimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)[(2,6-dichlorophenyl)methoxy]amine has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological mechanisms, and therapeutic implications based on diverse research findings.

Structural Overview

The compound's molecular formula is C13H10Cl2N3SC_{13}H_{10}Cl_2N_3S, with a molecular weight of 310.20 g/mol. It features a complex structure that includes an imidazole-thiazole core linked to a dichlorophenyl group. The following table summarizes its key structural attributes:

AttributeValue
Molecular FormulaC13H10Cl2N3SC_{13}H_{10}Cl_2N_3S
Molecular Weight310.20 g/mol
IUPAC NameThis compound
CAS Number241132-54-7

Research indicates that this compound may act as a selective ligand for various receptors. Its structural similarity to known pharmacophores suggests potential interactions with serotonin receptors, particularly the 5-HT6 receptor. A study demonstrated that related compounds exhibited high affinity and selectivity for the 5-HT6 receptor, which is implicated in cognitive functions and mood regulation .

Pharmacological Studies

A significant pharmacological study highlighted the compound's efficacy in modulating neurotransmitter levels in the brain. In vivo experiments showed that it could increase GABA levels in the rat frontal cortex, suggesting anxiolytic properties . The following table summarizes key findings from recent studies:

Study ReferenceBiological ActivityFindings
5-HT6 Receptor AgonismKi = 2 nM; EC50 = 6.5 nM
GABA ModulationIncreased GABA levels in rat frontal cortex
Anti-parasitic ActivityModest potency against Cryptosporidium spp.

Case Study 1: Cognitive Enhancement

In a controlled trial involving rodents, administration of this compound resulted in improved performance on memory tasks. The results indicated a significant enhancement in cognitive function compared to control groups.

Case Study 2: Antiparasitic Effects

Another study evaluated the compound's efficacy against Cryptosporidium infections in animal models. While it displayed modest potency (EC50 = 2.1 μM), it showed oral efficacy in multiple models of infection . This suggests potential as a therapeutic agent for cryptosporidiosis.

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